Methyl 3,5-DibroMo-4-hydroxybenzoate Monohydrate
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Overview
Description
Methyl 3,5-Dibromo-4-hydroxybenzoate Monohydrate is a chemical compound with the molecular formula C8H6Br2O3. It is also known as 3,5-Dibromo-4-hydroxybenzoic Acid Methyl Ester Monohydrate. This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a methyl ester group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-Dibromo-4-hydroxybenzoate Monohydrate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-hydroxybenzoate. The reaction typically takes place in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The bromination reaction introduces bromine atoms at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The final product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-Dibromo-4-hydroxybenzoate Monohydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the ester group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include de-brominated compounds and modified esters.
Scientific Research Applications
Methyl 3,5-Dibromo-4-hydroxybenzoate Monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 3,5-Dibromo-4-hydroxybenzoate Monohydrate involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3,5-Dibromo-4-hydroxybenzoate Monohydrate can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,5-Dibromo-4-hydroxybenzoic Acid: Similar structure but lacks the methyl ester group, affecting its solubility and reactivity.
Methyl 3,5-Dichloro-4-hydroxybenzoate: Contains chlorine atoms instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
methyl 3,5-dibromo-4-hydroxybenzoate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3.H2O/c1-13-8(12)4-2-5(9)7(11)6(10)3-4;/h2-3,11H,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXPRMDSYADHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)Br.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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